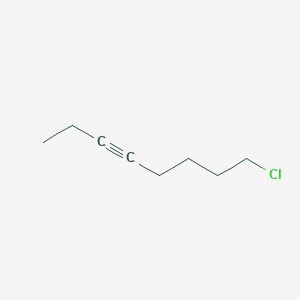![molecular formula C14H20N2O B14469041 Propanenitrile, 3-[[2-(2-furanylmethyl)cyclohexyl]amino]- CAS No. 67787-17-1](/img/structure/B14469041.png)
Propanenitrile, 3-[[2-(2-furanylmethyl)cyclohexyl]amino]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Propanenitrile, 3-[[2-(2-furanylmethyl)cyclohexyl]amino]- is an organic compound with a complex structure that includes a nitrile group, a cyclohexyl group, and a furan ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Propanenitrile, 3-[[2-(2-furanylmethyl)cyclohexyl]amino]- typically involves multiple steps. One common method is the nucleophilic substitution reaction where a halogenoalkane reacts with potassium cyanide (KCN) in an ethanolic solution under reflux conditions to form the nitrile group . The cyclohexyl and furan groups are introduced through subsequent reactions involving appropriate starting materials and reagents.
Industrial Production Methods
Industrial production of this compound may involve the hydrogenation of acrylonitrile or the ammoxidation of propanol. These methods are scalable and can produce the compound in large quantities .
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of various oxidized products.
Reduction: Reduction of the nitrile group can yield primary amines.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the nitrile group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Lithium aluminum hydride (LiAlH₄) is often used for the reduction of nitriles to amines.
Substitution: Potassium cyanide (KCN) in ethanol is used for the nucleophilic substitution reactions.
Major Products
Oxidation: Oxidized derivatives of the furan ring.
Reduction: Primary amines.
Substitution: Various substituted nitriles.
Wissenschaftliche Forschungsanwendungen
Propanenitrile, 3-[[2-(2-furanylmethyl)cyclohexyl]amino]- has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of Propanenitrile, 3-[[2-(2-furanylmethyl)cyclohexyl]amino]- involves its interaction with specific molecular targets. The nitrile group can form interactions with enzymes and receptors, potentially modulating their activity. The furan ring and cyclohexyl group contribute to the compound’s overall binding affinity and specificity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Acetonitrile: A simpler nitrile compound with a similar nitrile group but lacking the cyclohexyl and furan rings.
Aminopropionitrile: Contains an amino group and a nitrile group but lacks the complex structure of the target compound.
Uniqueness
Propanenitrile, 3-[[2-(2-furanylmethyl)cyclohexyl]amino]- is unique due to its combination of a nitrile group, a cyclohexyl group, and a furan ring.
Eigenschaften
CAS-Nummer |
67787-17-1 |
|---|---|
Molekularformel |
C14H20N2O |
Molekulargewicht |
232.32 g/mol |
IUPAC-Name |
3-[[2-(furan-2-ylmethyl)cyclohexyl]amino]propanenitrile |
InChI |
InChI=1S/C14H20N2O/c15-8-4-9-16-14-7-2-1-5-12(14)11-13-6-3-10-17-13/h3,6,10,12,14,16H,1-2,4-5,7,9,11H2 |
InChI-Schlüssel |
JRIFAJHYMMPVSC-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC(C(C1)CC2=CC=CO2)NCCC#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


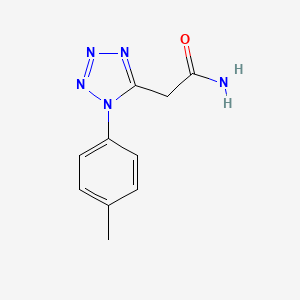
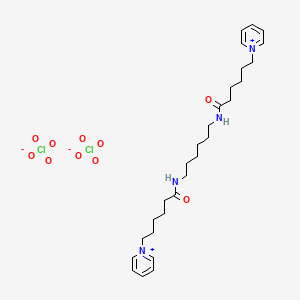
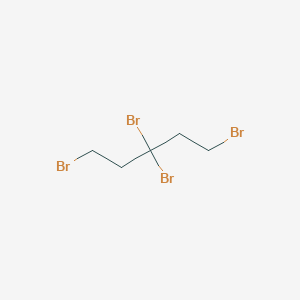

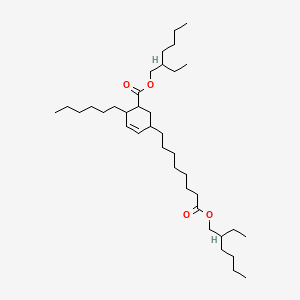
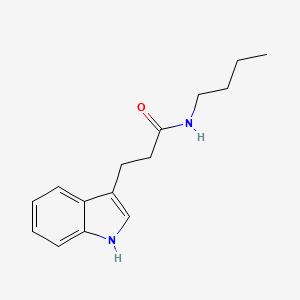
![8-Chloro-10-[3-(dimethylamino)propyl]-10H-phenothiazine-1,2,7-triol](/img/structure/B14469015.png)
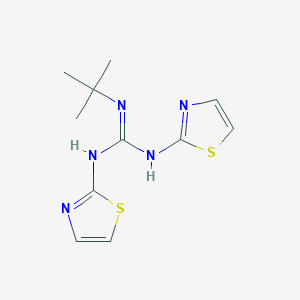
![3-{1-[(1H-1,2,4-Triazol-5-yl)amino]ethylidene}oxolan-2-one](/img/structure/B14469031.png)
![3,6,9,12,15,18-Hexaoxa-24-azabicyclo[18.3.1]tetracosa-1(24),20,22-triene-2,19-dione](/img/structure/B14469038.png)

![2-Butenedioic acid (2Z)-, mono[3-[3-[[(2Z)-3-carboxy-1-oxo-2-propenyl]oxy]-2,2-dimethyl-1-oxopropoxy]-2,2-dimethylpropyl] ester](/img/structure/B14469058.png)
![6,6,10-Trimethyl-1,4-dithiaspiro[4.5]decane](/img/structure/B14469060.png)
